molecular formula C16H13FN2S B4763137 5-(4-fluorobenzyl)-N-phenyl-1,3-thiazol-2-amine

5-(4-fluorobenzyl)-N-phenyl-1,3-thiazol-2-amine

Cat. No. B4763137
M. Wt: 284.4 g/mol
InChI Key: LTYRPKBXQYQJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorobenzyl)-N-phenyl-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. This compound belongs to the class of thiazole derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 5-(4-fluorobenzyl)-N-phenyl-1,3-thiazol-2-amine is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by inhibiting certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects
Studies have shown that 5-(4-fluorobenzyl)-N-phenyl-1,3-thiazol-2-amine has a range of biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(4-fluorobenzyl)-N-phenyl-1,3-thiazol-2-amine in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it a useful tool for studying their function. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause cytotoxicity and cell death in certain cell types.

Future Directions

There are several future directions for research on 5-(4-fluorobenzyl)-N-phenyl-1,3-thiazol-2-amine. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that this compound may have neuroprotective effects and could be useful in preventing or slowing the progression of these diseases. Another area of interest is its potential use in the treatment of cancer. Studies have shown that this compound has antitumor properties and could be useful in the development of new cancer therapies. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 5-(4-fluorobenzyl)-N-phenyl-1,3-thiazol-2-amine is a chemical compound that has a range of potential therapeutic benefits. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its role in the development of new therapies.

Scientific Research Applications

The scientific research application of 5-(4-fluorobenzyl)-N-phenyl-1,3-thiazol-2-amine is mainly focused on its potential therapeutic benefits. This compound has been studied for its antitumor, anti-inflammatory, and antimicrobial properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-N-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2S/c17-13-8-6-12(7-9-13)10-15-11-18-16(20-15)19-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYRPKBXQYQJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(S2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorobenzyl)-N-phenyl-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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